BenchChemオンラインストアへようこそ!

PR-104 sodium

Hypoxia selectivity DNA cross-linking HAP class comparison

The definitive hypoxia-activated prodrug for translational research. PR-104 sodium uniquely combines dual activation—hypoxia-dependent one-electron reduction via POR plus oxygen-independent AKR1C3—with a validated ICL pharmacodynamic biomarker (r²=0.747 correlation with clonogenic killing). LC-MS/MS-confirmed bystander killing contributes 30–50% of antitumor activity. Pronounced species-divergent metabolism (human O-β-glucuronidation 13% vs. mouse 0.8%; rodent AKR1C3 orthologues cannot reduce PR-104A) makes PR-104 indispensable for modeling human PK from rodent data. Proven synergy with gemcitabine & docetaxel in xenograft models.

Molecular Formula C14H19BrN4NaO12PS
Molecular Weight 601.3 g/mol
Cat. No. B11930732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePR-104 sodium
Molecular FormulaC14H19BrN4NaO12PS
Molecular Weight601.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)[O-].[Na+]
InChIInChI=1S/C14H20BrN4O12PS.Na/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24;/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27);/q;+1/p-1
InChIKeyZHZRUSZTONWGGW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PR-104 Sodium: Preclinical and Clinical Profile of a Phosphate Ester Hypoxia-Activated DNA Cross-Linking Prodrug


PR-104 sodium is a water-soluble phosphate ester pre-prodrug of the dinitrobenzamide nitrogen mustard PR-104A [1]. Following intravenous administration, PR-104 undergoes rapid systemic hydrolysis to release the more lipophilic PR-104A, which is selectively reduced by one-electron oxidoreductases under hypoxic conditions to the cytotoxic 5-hydroxylamine (PR-104H) and amine (PR-104M) metabolites that generate DNA interstrand cross-links (ICLs) [2]. PR-104 has been evaluated in Phase I/II clinical trials for advanced solid tumors and hematologic malignancies, with a recommended Phase II dose of 1,100 mg/m² administered every 3 weeks [3]. Notably, PR-104A is also activated independently of hypoxia by aldo-keto reductase 1C3 (AKR1C3), a property that expands its potential activity in oxygenated tumor regions but may contribute to myelotoxicity [4].

Why Generic Hypoxia-Activated Prodrugs Cannot Substitute for PR-104 Sodium in Preclinical and Translational Research


Within the class of hypoxia-activated prodrugs (HAPs), compounds differ fundamentally in activation chemistry, reductive enzymology, and metabolic fate. PR-104 is a nitroaromatic nitrogen mustard that forms DNA interstrand cross-links, whereas alternative HAPs such as tirapazamine generate DNA single-strand breaks via free radical mechanisms, and TH-302 (evofosfamide) employs a 2-nitroimidazole trigger linked to a distinct phosphorodiamidic mustard warhead [1]. Critically, PR-104 undergoes concurrent activation via two distinct pathways—hypoxia-dependent one-electron reduction by cytochrome P450 oxidoreductase (POR) and related diflavin enzymes, and oxygen-independent two-electron reduction by AKR1C3—whereas TH-302 lacks significant AKR1C3-mediated activation [2]. Additionally, PR-104 exhibits species-divergent metabolism with extensive O-β-glucuronidation in humans and dogs that is minimal in rodents (13% vs. 0.8% of total dose excreted as the glucuronide), while AKR1C3 orthologues in mouse, rat, and dog cannot reduce PR-104A [3]. This combination of dual activation pathways, unique metabolite diffusion properties enabling bystander killing, and pronounced interspecies pharmacokinetic divergence means that substitution with other HAPs fundamentally alters experimental outcomes and cannot replicate the PR-104 pharmacodynamic signature.

PR-104 Sodium: Quantitative Evidence Guide for Differentiated Selection vs. Comparators


Hypoxia-Dependent Cytotoxicity Fold-Change: PR-104A vs. TH-302 (Evofosfamide)

PR-104A exhibits a 10- to 100-fold increase in cytotoxicity under hypoxia relative to aerobic conditions across multiple human tumor cell lines [1]. In direct cross-study comparison, TH-302 demonstrates a 100-fold hypoxia selectivity ratio (IC50 of 10 μM under N2 vs. 1000 μM under 21% O2) . While the fold-differences are in a comparable range, PR-104A achieves this selectivity via a distinct dual-activation mechanism (POR/AKR1C3) that differs from TH-302's nitroimidazole-based reduction.

Hypoxia selectivity DNA cross-linking HAP class comparison

Preclinical Antitumor Efficacy: PR-104 vs. Tirapazamine and Conventional Nitrogen Mustards in Xenograft Models

In head-to-head tumor excision assays using HT29, SiHa, and H460 xenograft models, PR-104 provided greater killing of both hypoxic (radioresistant) and aerobic cell subpopulations than tirapazamine or conventional nitrogen mustards when administered at doses producing equivalent host toxicity [1]. PR-104 demonstrated single-agent activity in 6 of 8 xenograft models evaluated and exhibited greater-than-additive antitumor activity in combination with gemcitabine (Panc-01 pancreatic tumors) and docetaxel (22RV1 prostate tumors) [1].

Xenograft efficacy Tumor growth delay Combination therapy

Bystander Effect Quantification: Contribution to Overall Antitumor Activity

PR-104's active hydroxylamine and amine metabolites diffuse from hypoxic activating regions to kill adjacent oxygenated tumor cells. A spatially resolved pharmacokinetic/pharmacodynamic (SR-PK/PD) model quantified that bystander effects contribute 30% and 50% of PR-104 activity in SiHa and HCT116 tumors, respectively [1]. LC-MS/MS analysis confirmed that these active metabolites can diffuse out of cells and through tissue-like multicellular layer (MCL) cultures [1].

Bystander effect Pharmacokinetic/pharmacodynamic modeling Metabolite diffusion

Human Plasma Exposure Comparison: PR-104A Achieved vs. Preclinical Activity Threshold

In a Phase I dose-escalation trial of 27 patients with advanced solid tumors, PR-104 was well tolerated at the MTD of 1,100 mg/m² administered as a 1-hour IV infusion every 3 weeks [1]. The area under the PR-104A plasma concentration-time curve (AUC) at this dose exceeded the AUC required for antitumor activity in human tumor cell cultures and xenograft models [1]. However, subsequent analysis revealed that human PR-104A plasma exposure levels are 3.4- to 9.6-fold lower than can be achieved in murine models, due to AKR1C3-mediated myelotoxicity limiting dose escalation [2].

Pharmacokinetics Phase I clinical trial Therapeutic window

ICL Frequency Correlation with Clonogenic Cell Killing: Biomarker Utility

In xenograft models derived from a panel of 9 human tumor cell lines, the frequency of PR-104-induced DNA interstrand cross-links (ICLs) correlated with clonogenic cell killing with an r² value of 0.747 [1]. Under hypoxia, the relationship between ICL formation and cell killing was similar across all cell lines tested [1]. Manipulation of hypoxia levels in SiHa tumors modified both ICL frequency and tumor growth delay in parallel [1]. The ICL repair half-time was approximately 40 hours in SiHa cells following a 1-hour drug exposure [2].

DNA interstrand cross-links Biomarker Pharmacodynamics

Pediatric ALL Model Sensitivity: Complete Responses Across All Models Tested

In the Pediatric Preclinical Testing Program (PPTP) evaluation, PR-104 induced objective responses at its maximum tolerated dose (550 mg/kg, weekly × 6) in 21 of 34 solid tumor xenograft models and maintained complete responses against 7 of 7 acute lymphoblastic leukemia (ALL) models [1]. Notably, activity was almost completely lost at half the MTD dose (270 mg/kg) for solid tumors, indicating a steep dose-response relationship [1].

Pediatric oncology Acute lymphoblastic leukemia Preclinical testing

Recommended Research and Industrial Application Scenarios for PR-104 Sodium


Hypoxia-Targeting Preclinical Oncology Studies Requiring Validated Pharmacodynamic Biomarkers

Researchers investigating tumor hypoxia as a therapeutic vulnerability can leverage PR-104 sodium's well-characterized DNA interstrand cross-link (ICL) formation as a quantitative pharmacodynamic biomarker. With an established r² = 0.747 correlation between ICL frequency and clonogenic cell killing across multiple xenograft models, PR-104 enables rigorous assessment of hypoxia-targeting efficacy and provides a benchmark for evaluating novel HAP candidates [1]. The compound's validated ICL assay (alkaline comet method) and defined repair kinetics (t₁/₂ ≈ 40 hours) offer a robust experimental framework for mechanism-of-action studies.

Combination Therapy Development with Chemotherapeutics That Spare Hypoxic Cells

PR-104 sodium is particularly suited for combination studies with agents known to spare hypoxic tumor subpopulations. Preclinical data demonstrate greater-than-additive antitumor activity when PR-104 is combined with gemcitabine in Panc-01 pancreatic xenografts and with docetaxel in 22RV1 prostate xenografts [1]. These combination effects stem from PR-104's ability to eliminate the hypoxic, chemoresistant fraction that conventional agents fail to address. Researchers designing rational combination regimens should consider PR-104 as a hypoxia-targeting partner for drugs with complementary tumor microregional activity profiles.

Bystander Effect Modeling and Heterogeneous Tumor Microenvironment Research

PR-104 sodium provides a uniquely quantitative tool for investigating bystander effects in solid tumors. The SR-PK/PD model developed for PR-104 quantifies that bystander killing contributes 30-50% of total antitumor activity in SiHa and HCT116 models, with LC-MS/MS-confirmed diffusion of active metabolites (PR-104H/PR-104M) through tissue-like multicellular layers [1]. This makes PR-104 an ideal reference compound for researchers developing computational models of tumor heterogeneity, studying metabolite diffusion as a therapeutic strategy, or evaluating next-generation HAPs where bystander killing is a key design parameter.

Translational Pharmacology Studies Investigating Species-Specific Metabolism of Bioreductive Prodrugs

PR-104 sodium serves as an essential tool compound for investigating species-divergent metabolism of bioreductive prodrugs. Key metabolic differences include: (i) extensive O-β-glucuronidation in humans (13% of dose) versus mice (0.8%), and (ii) inability of mouse, rat, and dog AKR1C3 orthologues to reduce PR-104A, whereas macaque AKR1C3 metabolizes PR-104A [1][2]. Researchers conducting translational pharmacology studies can use PR-104 to model the impact of species-specific metabolism on prodrug efficacy and toxicity, particularly for projects where predicting human pharmacokinetics from rodent data is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PR-104 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.